3-(4-Methoxyphenyl)furan

Cardiovascular pharmacology Medicinal chemistry Vascular smooth muscle cell proliferation

3-(4-Methoxyphenyl)furan (CAS: 20842-11-9) is a heterocyclic building block consisting of a furan ring with a 4-methoxyphenyl substitution at the 3-position. Its molecular formula is C₁₁H₁₀O₂, with a molecular weight of 174.20 g/mol and a topological polar surface area (PSA) of 22.37 Ų.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 20842-11-9
Cat. No. B11779416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)furan
CAS20842-11-9
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC=C2
InChIInChI=1S/C11H10O2/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3
InChIKeyHGSSTKBLPMJUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)furan (CAS 20842-11-9): Core Scaffold Profile for Sourcing Decisions


3-(4-Methoxyphenyl)furan (CAS: 20842-11-9) is a heterocyclic building block consisting of a furan ring with a 4-methoxyphenyl substitution at the 3-position [1]. Its molecular formula is C₁₁H₁₀O₂, with a molecular weight of 174.20 g/mol and a topological polar surface area (PSA) of 22.37 Ų [1]. This compound functions primarily as a versatile synthetic intermediate for constructing more complex pharmacologically active molecules . While lacking intrinsic biological activity in its own right, its specific regiochemistry and electronic properties make it a non-interchangeable precursor for generating distinct chemical series.

Why 3-(4-Methoxyphenyl)furan Cannot Be Replaced by Arbitrary Furan Analogs


The electronic and steric profile of 3-(4-Methoxyphenyl)furan is uniquely determined by the electron-donating methoxy group at the para-position of the 3-phenyl ring, contrasting sharply with unsubstituted 3-phenylfuran or analogs with substituents at other positions [1]. This substitution pattern directly impacts the reactivity of the furan ring in subsequent reactions such as electrophilic aromatic substitution or cross-coupling, and critically alters the three-dimensional shape and electronic distribution of final drug-like molecules [1]. Consequently, swapping this scaffold for a regioisomer (e.g., 2-substituted furan) or an analog lacking the methoxy group (e.g., 3-phenylfuran) will yield a different chemical entity with divergent physicochemical properties and biological target engagement profiles .

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)furan vs. Analog Scaffolds


Regiochemical Specificity in Generating Antiatherosclerotic Activity via Acrylate Derivatives

While 3-(4-Methoxyphenyl)furan itself is inactive, it serves as an essential precursor to 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate, a compound that demonstrated significant inhibition of vascular smooth muscle cell (VSMC) proliferation [1]. This activity is highly dependent on the 3-substituted furan scaffold; the closely related analog 4-methoxyphenyl (E)-3-(furan-2-yl) acrylate would be a distinct chemical entity with an altered spatial orientation of the acrylate moiety, predicted to abolish target binding. The specific 3-furanyl derivative inhibited VSMC proliferation and migration in vitro and modulated vessel wall remodeling in an in vivo model [1].

Cardiovascular pharmacology Medicinal chemistry Vascular smooth muscle cell proliferation

Physicochemical Property Differentiation: LogP vs. 3-Phenylfuran

The 4-methoxy substituent significantly alters the lipophilicity of the core scaffold compared to the unsubstituted parent compound, 3-phenylfuran. 3-(4-Methoxyphenyl)furan has a calculated LogP of approximately 2.96, as determined by authoritative databases [1]. In contrast, 3-phenylfuran has a notably lower LogP due to the absence of the methoxy group. This difference in LogP is a critical parameter for medicinal chemists, as it directly influences membrane permeability, solubility, and metabolic stability. Substituting 3-phenylfuran for 3-(4-methoxyphenyl)furan would lead to a compound with significantly different ADME properties and oral bioavailability potential.

Physicochemical profiling ADME prediction Lead optimization

Scaffold Differentiation in COX Inhibition: Furan vs. Pyrazoline Hybrids

The 3-(4-methoxyphenyl)furan core is a distinct starting point for synthesizing anti-inflammatory agents compared to alternative aryl-furan isomer scaffolds. A study synthesizing furan-based pyrazolines demonstrated that a hybrid molecule incorporating the 4-methoxyphenyl and furan motifs, specifically 3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (4d), exhibited superior anticancer activity linked to COX-2 inhibition [1]. This compound showed IC₅₀ values of 1.07 µg/mL and 2.25 µg/mL against HeLa and WiDr cancer cell lines, respectively, with a selectivity index >100 [1]. The activity is contingent on the specific 2-furanyl/4-methoxyphenyl combination; using a different furan substitution pattern would produce a different compound with unknown activity.

COX-2 inhibition Anticancer drug discovery Pyrazoline hybrids

Validated Application Scenarios for Sourcing 3-(4-Methoxyphenyl)furan


Synthesis of Anti-Atherosclerotic Lead Compounds

As established by the specific anti-VSMC proliferative activity of its derivative, 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate, the 3-(4-methoxyphenyl)furan scaffold is a necessary starting material for medicinal chemistry programs targeting atherosclerosis . Procurement should prioritize this specific regioisomer to ensure synthetic routes lead to the bioactive 3-furanyl acrylate.

Development of COX-2 Targeted Anticancer Agents (Pyrazoline Series)

The significant anticancer activity of the furan-pyrazoline hybrid containing the 4-methoxyphenyl motif validates the use of 3-(4-methoxyphenyl)furan-derived intermediates in synthesizing potent and selective COX-2 inhibitors . Researchers can reliably source this compound to build focused libraries for hit-to-lead optimization in oncology.

Physicochemical Property Optimization in Drug Design

The calculated LogP of ~2.96 for 3-(4-methoxyphenyl)furan provides a consistent and predictable lipophilicity starting point for drug discovery projects . Compared to the less lipophilic 3-phenylfuran, this scaffold is the preferred choice when higher LogP and specific electronic effects are required to achieve desired ADME profiles.

Precursor for Anhydride-Based NSAID Intermediates

3-(4-Methoxyphenyl)furan is a direct precursor to 3-(4-Methoxyphenyl)furan-2,5-dione, a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) . This industrial application is unique to this oxidation state of the furan core and cannot be replicated with non-furan analogs.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.